Pentafluoropropionic acid

Catalog No.
S561688
CAS No.
422-64-0
M.F
C3HF5O2
M. Wt
164.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoropropionic acid

CAS Number

422-64-0

Product Name

Pentafluoropropionic acid

IUPAC Name

2,2,3,3,3-pentafluoropropanoic acid

Molecular Formula

C3HF5O2

Molecular Weight

164.03 g/mol

InChI

InChI=1S/C3HF5O2/c4-2(5,1(9)10)3(6,7)8/h(H,9,10)

InChI Key

LRMSQVBRUNSOJL-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(F)F)O

Synonyms

pentafluoropropionic acid, perfluoropropionate, perfluoropropionic acid, perfluoropropionic acid, potassium salt, perfluoropropionic acid, silver (1+) salt, perfluoropropionic acid, sodium salt

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)O

Organic Synthesis:

Pentafluoropropionic acid (PFPA) has emerged as a valuable tool in organic synthesis, particularly as a metal-free catalyst. This property makes it an attractive alternative to traditional metal-based catalysts, which can be expensive, toxic, and require specific reaction conditions.

Studies have demonstrated the effectiveness of PFPA in various organic reactions, including:

  • One-pot synthesis of tetrahydrobenzo[b]pyran derivatives: PFPA efficiently catalyzes the reaction between aromatic aldehydes, malononitrile, and dimedone to produce these valuable organic compounds in high yields. This method offers several advantages, including ease of processing, short reaction times, and environmentally friendly properties. [Source: ]
  • Condensation reactions: PFPA can act as a catalyst for the condensation of various organic compounds, leading to the formation of new and complex molecules. This opens doors for the synthesis of diverse organic materials with various applications.

Analytical Chemistry:

PFPA finds applications in analytical chemistry due to its unique properties:

  • High volatility: This allows PFPA to be easily separated from other components in a mixture, which is essential for various analytical techniques such as gas chromatography and mass spectrometry.
  • Acidity: PFPA's acidic nature makes it useful in certain analytical procedures, such as the analysis of gentamicin using liquid chromatography methods. [Source: ]

Pentafluoropropionic acid is a perfluoroalkyl carboxylic acid with the chemical formula C3HF5O2\text{C}_3\text{HF}_5\text{O}_2 or CF3CF2COOH\text{CF}_3\text{CF}_2\text{COOH}. It appears as a colorless liquid that is strongly acidic and highly soluble in water and polar organic solvents. The compound is recognized for its unique properties, including a predicted pK_a of approximately 0.38, making it comparable to trifluoroacetic acid in terms of acidity and reactivity . Its structure features a propionic acid backbone with five fluorine atoms, contributing to its distinct chemical behavior.

, particularly involving fluorocarbon radicals. Notably, it can undergo pyrolysis to produce tetrafluoroethylene when reacted with sodium . Additionally, it acts as an efficient catalyst in one-pot reactions involving aromatic aldehydes, malononitrile, and dimedone, yielding tetrahydrobenzo[b]pyran derivatives . The kinetics of its reactions with fluorine atoms have been studied, revealing significant insights into its reactivity under varying temperatures .

Pentafluoropropionic acid can be synthesized through several methods:

  • Electrochemical Fluorination: This method involves the electrochemical fluorination of propionic acid or its derivatives.
  • Pyrolysis: The sodium salt of pentafluoropropionic acid can be pyrolyzed to yield tetrafluoroethylene and other byproducts .
  • Fluorination Reactions: Direct fluorination methods using elemental fluorine can also be employed to synthesize pentafluoropropionic acid from suitable precursors .

Pentafluoropropionic acid has several applications in various fields:

  • Catalysis: It serves as a metal-free catalyst for organic synthesis reactions, particularly in the formation of complex organic molecules .
  • Chemical Intermediates: The compound is used as an intermediate in the synthesis of various fluorinated compounds.
  • Environmental Studies: Its presence in environmental samples makes it relevant for studies on perfluorinated compounds and their ecological impacts .

Research on interaction studies involving pentafluoropropionic acid primarily focuses on its reactivity with fluorine atoms and other radicals. These studies provide insights into the kinetics and mechanisms underlying its chemical behavior under different conditions . Understanding these interactions is crucial for assessing its environmental fate and potential biological effects.

Pentafluoropropionic acid shares similarities with several other perfluoroalkyl carboxylic acids. Below is a comparison highlighting its uniqueness:

CompoundFormulaUnique Features
Trifluoroacetic AcidCF₃COOHLess acidic than pentafluoropropionic acid; widely used in biochemistry.
Perfluorobutyric AcidC₄F₉COOHLonger carbon chain; exhibits different solubility properties.
Perfluorohexanoic AcidC₆F₁₃COOHEven longer chain; associated with environmental persistence issues.
Perfluorosuccinic AcidC₄F₉CO₂HSimilar structure but shorter chain than pentafluoropropionic acid; used in surfactants.

Pentafluoropropionic acid's distinctive five-fluorine configuration contributes to its unique reactivity and applications compared to these similar compounds. Its role as a catalyst in organic reactions further sets it apart from others in this class.

XLogP3

1.6

Boiling Point

96.5 °C

Related CAS

378-76-7 (potassium salt)
378-77-8 (hydrochloride salt)
509-09-1 (silver(1+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (97.87%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

422-64-0

General Manufacturing Information

Propanoic acid, 2,2,3,3,3-pentafluoro-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types